2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Description
This compound belongs to the rhodanine-based thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 4-ethoxyphenylmethylidene group at the 5-position and an N-(4-hydroxyphenyl)acetamide moiety at the 3-position. The (5Z)-stereochemistry of the benzylidene group is critical for its structural and electronic properties, influencing binding interactions in biological systems.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-16-9-3-13(4-10-16)11-17-19(25)22(20(27)28-17)12-18(24)21-14-5-7-15(23)8-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWWWCGKTDJYBL-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide is a member of the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.39 g/mol . The structure includes:
- A thiazolidine ring
- An ethoxyphenyl group
- An acetamide functional group
These components contribute to its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Thiazolidinones are known to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression. This compound may interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory responses .
- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival, potentially inducing apoptosis in malignant cells .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
1. Anticancer Activity
- Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have shown effectiveness against breast cancer (MCF-7) cells by activating intrinsic apoptotic mechanisms .
- A study demonstrated that structural modifications enhance anticancer potency, suggesting that the presence of specific substituents can significantly affect activity against different cancer cell lines .
2. Anti-inflammatory Effects
- The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Thiazolidinones are often investigated for their role in reducing inflammation through COX inhibition and other mechanisms .
3. Antimicrobial Properties
- Preliminary evaluations indicate that similar thiazolidinone derivatives exhibit antimicrobial activity against various pathogens, suggesting this compound may also possess such properties .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 4-ethoxybenzaldehyde and thiosemicarbazide forms a thiosemicarbazone intermediate.
- Cyclization : This intermediate undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring.
- Final Modifications : Further steps may include functional group modifications to achieve the desired acetamide structure.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.39 g/mol |
| Purity | Min. 95% |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Anti-inflammatory Activity | Inhibits COX enzymes |
| Antimicrobial Activity | Effective against various pathogens |
Case Studies
Several studies have explored similar compounds within the thiazolidinone class:
- Case Study on Anticancer Activity : A derivative demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Inflammatory Response Modulation : Another study highlighted the ability of a related thiazolidinone to reduce edema in animal models, showcasing its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar thiazolidinone structures exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways related to tumor growth. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may act by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways such as the NF-kB signaling pathway, which is crucial in the inflammatory response .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thiazolidinone derivatives, including compounds structurally related to 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide. These compounds were evaluated for their cytotoxic effects against cancer cell lines using MTT assays. Results indicated that certain derivatives displayed potent activity against breast and colon cancer cells, suggesting further exploration of this class for potential anticancer drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of thiazolidinone derivatives to various biological targets. For example, one study focused on the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The results suggested that modifications to the thiazolidinone structure could enhance binding affinity and specificity towards 5-LOX, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
- Hydroxy vs. methoxy/ethoxy substituents on the phenylacetamide moiety significantly influence solubility and metabolic stability .
Comparison with Analogues :
- Fluorinated Derivatives (e.g., ) require fluorobenzaldehyde in step 2, altering reaction kinetics due to fluorine’s electronegativity.
- Sulfamoyl Derivatives (e.g., ) employ sulfamoylphenylacetic acid in step 3, necessitating anhydrous conditions to avoid hydrolysis.
Physicochemical Properties
NMR Analysis :
- Target Compound : The 4-ethoxyphenyl group exhibits distinct aromatic proton signals at δ 7.2–7.4 ppm, while the 4-hydroxyphenyl acetamide shows a singlet for the NH proton at δ 9.8 ppm .
- Fluorinated Analogue (): Fluorine-induced deshielding shifts aromatic protons to δ 7.5–7.7 ppm, with a downfield-shifted hydroxyl proton (δ 10.1 ppm) due to hydrogen bonding .
Thermal Stability :
- The 4-ethoxyphenyl substituent enhances thermal stability (decomposition >250°C) compared to unsubstituted benzylidene derivatives (decomposition ~220°C) .
Q & A
Q. What are the critical parameters to optimize the synthesis of this compound for high yield and purity?
The synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux in ethanol or acetic acid) are often necessary to drive cyclization and condensation reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetic acid enhance reactivity for thiazolidinone ring formation .
- Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) or bases (e.g., sodium acetate) improve reaction efficiency .
- Reaction time : Extended reflux times (2–6 hours) ensure completion of multi-step reactions, monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration of the methylidene group .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts from incomplete reactions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What protocols are recommended for evaluating the compound’s anti-inflammatory or anticancer activity?
- In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) to measure IC₅₀ values via MTT assays. Include positive controls like doxorubicin .
- Enzyme inhibition studies : Target enzymes such as COX-2 (for anti-inflammatory activity) using fluorometric or colorimetric assays .
- Dose-response curves : Establish reproducibility across triplicate experiments to account for biological variability .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways or biological targets for this compound?
- Quantum chemical calculations : Tools like Gaussian or ORCA model transition states for cyclization reactions, reducing trial-and-error synthesis .
- Molecular docking : Simulate interactions with targets like EGFR or COX-2 to prioritize bioactivity testing .
- Machine learning : Train models on PubChem or ChEMBL data to predict solubility or metabolic stability .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Structural validation : Re-analyze NMR and MS data to confirm batch-to-batch consistency in stereochemistry .
- Assay standardization : Use identical cell lines, serum concentrations, and incubation times to minimize variability .
- Meta-analysis : Compare data with structurally similar thiazolidinones to identify SAR trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
Q. How does the Z-configuration of the methylidene group influence reactivity and bioactivity?
- Reactivity : The Z-configuration stabilizes the thiazolidinone ring via intramolecular hydrogen bonding, affecting solubility and reaction kinetics .
- Bioactivity : The spatial orientation of the 4-ethoxyphenyl group modulates receptor binding. Computational studies suggest Z-isomers exhibit higher COX-2 affinity .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?
- Structural complexity : The thiazolidinone core, sulfanylidene group, and acetamide moiety create multiple pharmacophoric regions, complicating SAR analysis .
- Stereochemical sensitivity : Minor changes in substituent orientation (e.g., Z vs. E isomers) drastically alter bioactivity, requiring chiral HPLC for resolution .
- Solution : Use fragment-based drug design (FBDD) to deconstruct the molecule and test individual subunits for activity .
Methodological Considerations
Q. How can reaction byproducts be minimized during synthesis?
- Stepwise purification : Isolate intermediates after each reaction step via column chromatography .
- pH control : Maintain acidic conditions (pH 4–5) during cyclization to suppress side reactions .
- Solvent drying : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfanylidene group .
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
- Knockout models : Use CRISPR-edited cell lines lacking target enzymes (e.g., COX-2) to confirm specificity .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
